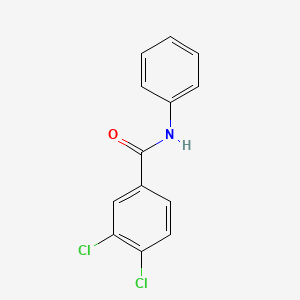

3,4-dichloro-N-phenylbenzamide

Description

Overview of Benzamide (B126) Core Structures and Their Significance in Chemical Synthesis

The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, is a fundamental scaffold in organic synthesis. chemicalland21.comhmdb.ca This structural motif is present in numerous biologically active compounds and serves as a versatile building block for creating more complex molecules. mdpi.comontosight.ai The amide bond, formed from a carboxylic acid and an amine, is a key feature that imparts specific chemical and physical properties to these molecules, including polarity and the ability to form hydrogen bonds. chemicalland21.comontosight.ai The reactivity of the benzamide can be tuned by introducing various substituents onto the benzene ring or the nitrogen atom, allowing for the synthesis of a wide range of derivatives with tailored properties. mdpi.com

The stability of the amide group makes benzamides relatively unreactive compared to other carboxylic acid derivatives, yet they can undergo hydrolysis under strong acidic or basic conditions to yield a carboxylic acid and an amine. chemicalland21.com This controlled reactivity is advantageous in multi-step syntheses.

Contextualization of 3,4-dichloro-N-phenylbenzamide within Halogenated N-Phenylbenzamide Derivatives

3,4-dichloro-N-phenylbenzamide is a member of the halogenated N-phenylbenzamide family. ontosight.ai The presence of two chlorine atoms on the benzoyl ring at positions 3 and 4 significantly influences the compound's electronic properties and lipophilicity. ontosight.ai Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound. For instance, studies on other halogenated N-phenylbenzamides have shown that the position and nature of the halogen substituents can impact their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govmdpi.com

The introduction of chlorine atoms can affect the molecule's ability to cross cell membranes and interact with biological targets. ontosight.ai Research on various halogenated 2-hydroxy-N-phenylbenzamides has demonstrated that polyhalogenated anilines can be favorable for certain biological activities. nih.govmdpi.com

Historical Perspective on the Evolution of Benzamide Synthesis and Research Methodologies

The synthesis of benzamides has evolved significantly over the years. Early methods often involved the reaction of a carboxylic acid with an amine at high temperatures. Modern synthetic chemistry offers a variety of more efficient and milder methods. A common contemporary approach involves the use of a coupling agent to facilitate the reaction between a carboxylic acid, such as 3,4-dichlorobenzoic acid, and an amine, like aniline, to form the amide bond. ontosight.ai

Another widely used method is the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride (e.g., benzoyl chloride), with an amine. pjps.pk This method is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. pjps.pk More recent developments include two-step processes where a benzoxazine (B1645224) derivative is formed first, followed by a reaction with hydrazine (B178648) hydrate (B1144303) to yield the N-phenylbenzamide derivative. ubaya.ac.id The evolution of these synthetic methodologies has been paralleled by advancements in analytical techniques for characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, which are crucial for confirming the structure of the synthesized compounds. ontosight.aitci-thaijo.org

Physicochemical Properties of 3,4-dichloro-N-phenylbenzamide

| Property | Value |

| Molecular Formula | C₁₃H₉Cl₂NO |

| Molecular Weight | 266.129 g/mol |

| Appearance | White solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Slightly soluble in water, soluble in many organic solvents. wikipedia.org |

Spectroscopic Data for a Related Halogenated Benzamide: 4-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide mdpi.com

| Technique | Data |

| IR (cm⁻¹) | 3310 (N-H), 1605 (C=O) |

| ¹H-NMR (500 MHz, DMSO-d₆) | δ 11.70 (1H, s, OH), 10.49 (1H, s, NH), 7.84–7.78 (3H, m, H6, H2′, H6′), 7.31 (1H, t, J = 1.9 Hz, H4′), 7.05–6.99 (2H, m, H3, H5) |

| ¹³C-NMR (126 MHz, DMSO-d₆) | δ 166.2, 159.0, 140.9, 137.7, 133.7, 131.4, 122.3, 120.1, 118.8, 118.2, 116.4 |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHJNUHQNATEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966886 | |

| Record name | 3,4-Dichloro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5246-12-8 | |

| Record name | 3,4-Dichloro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3,4 Dichloro N Phenylbenzamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings in 3,4-dichloro-N-phenylbenzamide exhibit distinct reactivities toward substitution reactions due to the different electronic effects of their respective substituents.

Dichlorinated Benzoyl Ring: This ring is substituted with two chlorine atoms and an N-phenylcarboxamide group. Both the chlorine atoms (through induction) and the carbonyl of the amide group are strongly electron-withdrawing. Consequently, this ring is significantly deactivated towards electrophilic aromatic substitution (EAS). Reactions like nitration or Friedel-Crafts acylation are highly unlikely to occur on this ring under standard conditions.

Conversely, the presence of strong electron-withdrawing groups makes the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Halogens on an aromatic ring that are ortho or para to a strong electron-withdrawing group are activated for displacement by potent nucleophiles. nih.govyoutube.com In 3,4-dichloro-N-phenylbenzamide, both chlorine atoms are activated, and a strong nucleophile (e.g., an alkoxide, thiolate, or amine) could potentially displace one of the chlorine atoms, typically under forcing conditions such as high heat.

N-Phenyl Ring: This ring is attached to the amide nitrogen. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, making it electron-rich and thus activated towards electrophilic aromatic substitution. The amide group is an ortho-, para-directing activator. Therefore, electrophiles will preferentially add to the positions ortho and para to the amide linkage.

Table 1: Predicted Aromatic Substitution Reactions

| Ring | Type of Substitution | Reactivity | Directing Effect of Substituents |

|---|---|---|---|

| Dichlorinated Benzoyl Ring | Electrophilic Aromatic Substitution (EAS) | Highly Deactivated | Meta-directing (carbonyl), Ortho, Para-directing (chloro) |

| Nucleophilic Aromatic Substitution (SNAr) | Activated | Chlorine atoms are potential leaving groups | |

| N-Phenyl Ring | Electrophilic Aromatic Substitution (EAS) | Activated | Ortho, Para-directing (amide group) |

| Nucleophilic Aromatic Substitution (SNAr) | Deactivated | Not a favorable reaction |

Transformations Involving the Amide Functional Group

The amide linkage is a robust functional group, but it can undergo several important transformations under specific reaction conditions. masterorganicchemistry.com

Amide hydrolysis is the cleavage of the amide bond by reaction with water, typically under acidic or basic catalysis, to yield a carboxylic acid and an amine.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, 3,4-dichloro-N-phenylbenzamide will hydrolyze to produce 3,4-dichlorobenzoic acid and aniline hydrochloride.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing aqueous NaOH), the amide undergoes hydrolysis to form sodium 3,4-dichlorobenzoate and aniline.

Alcoholysis , a related reaction, involves the cleavage of the amide bond by an alcohol, typically under acidic conditions, to produce an ester and an amine. For example, reacting 3,4-dichloro-N-phenylbenzamide with methanol in the presence of an acid catalyst would yield methyl 3,4-dichlorobenzoate and aniline.

The carbonyl group of the amide can be reduced to a methylene group (-CH₂-), converting the amide into a secondary amine. This transformation requires powerful reducing agents, as amides are one of the least reactive carboxylic acid derivatives.

A common reagent for this purpose is lithium aluminum hydride (LiAlH₄). organic-synthesis.com Treatment of 3,4-dichloro-N-phenylbenzamide with LiAlH₄ in an appropriate solvent like tetrahydrofuran (THF), followed by an aqueous workup, would yield N-(3,4-dichlorobenzyl)aniline. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this reduction. organic-synthesis.com

Table 2: Key Transformations of the Amide Group

| Reaction | Reagents and Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 3,4-Dichlorobenzoic acid and Aniline |

| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH), heat | 3,4-Dichlorobenzoate salt and Aniline |

| Reduction | 1. LiAlH₄ in THF 2. H₂O workup | N-(3,4-dichlorobenzyl)aniline |

Synthesis of Analogues and Derivatives through Functional Group Modifications

The synthesis of analogues can be achieved by modifying the existing functional groups or by building the molecule from substituted precursors.

As the N-phenyl ring is activated towards electrophilic aromatic substitution, various functional groups can be introduced. The amide nitrogen directs incoming electrophiles to the ortho and para positions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 3,4-dichloro-N-(2-nitrophenyl)benzamide and 3,4-dichloro-N-(4-nitrophenyl)benzamide.

Halogenation: Bromination, using Br₂ and a Lewis acid catalyst like FeBr₃, would similarly yield ortho- and para-brominated products on the N-phenyl ring.

These substituted analogues can also be synthesized by starting with the appropriately substituted aniline (e.g., 4-nitroaniline) and reacting it with 3,4-dichlorobenzoyl chloride. nih.gov

Functionalizing the dichlorinated ring is more challenging due to its electron-deficient nature.

Nucleophilic Aromatic Substitution (SNAr): As mentioned, a strong nucleophile can displace one of the chlorine atoms. For example, reaction with sodium methoxide at high temperature could replace a chlorine atom with a methoxy group.

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be used to replace the chlorine atoms with other functional groups. For instance, a palladium-catalyzed Suzuki coupling with an arylboronic acid could form a new carbon-carbon bond at the position of one of the chlorine atoms.

The synthesis of these derivatives can also be achieved by using a functionalized benzoyl chloride precursor. For example, reacting 3-chloro-4-methoxybenzoyl chloride with aniline would produce the corresponding methoxy-substituted analogue.

Mechanistic Investigations of Key Chemical Transformations

The reactivity of 3,4-dichloro-N-phenylbenzamide is primarily dictated by the electronic properties of the dichlorinated aromatic ring and the amide functionality. The two chlorine atoms are electron-withdrawing groups, which can activate the benzene (B151609) ring towards nucleophilic attack, albeit to a lesser extent than strongly deactivating groups like nitro groups. The amide bond, on the other hand, is susceptible to cleavage under both acidic and basic conditions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the benzene ring can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction typically proceeds via a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. However, recent studies on various aromatic systems suggest that some SNAr reactions may proceed through a concerted (cSNAr) mechanism where bond formation and bond-breaking occur in a single step. For 3,4-dichloro-N-phenylbenzamide, which lacks strong activating groups, the reaction conditions would likely need to be harsh (high temperature, strong nucleophile) for a substitution to occur.

The regioselectivity of the substitution would be influenced by the combined electronic effects of the chlorine atoms and the N-phenylbenzamide group. The amide group is generally considered an ortho-, para-director in electrophilic aromatic substitution, but its influence in nucleophilic substitution is less straightforward. Computational studies on related dichlorinated aromatic compounds have shown that the site of nucleophilic attack can be predicted by analyzing the electron density at the carbon atoms bearing the chlorine atoms.

Amide Hydrolysis

The amide bond of 3,4-dichloro-N-phenylbenzamide can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. allen.inbyjus.comlibretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide ions, the nucleophile directly attacks the carbonyl carbon of the amide. byjus.com This leads to the formation of a tetrahedral intermediate. The departure of the leaving group, the aniline anion (a poor leaving group), is typically the rate-determining step and is often facilitated by heating. chemistrysteps.com The reaction yields 3,4-dichlorobenzoic acid (as its carboxylate salt) and aniline. Theoretical studies on the base-catalyzed hydrolysis of amides have focused on the transition state structures and the associated free energy barriers, highlighting the influence of substituents on the reaction rate. nih.gov

Table 1: Hypothetical Kinetic Data for the Hydrolysis of 3,4-dichloro-N-phenylbenzamide under Different Conditions

| Condition | Catalyst | Temperature (°C) | Hypothetical Rate Constant (k, s⁻¹) |

| Acidic | 1 M HCl | 100 | 1.5 x 10⁻⁵ |

| Basic | 1 M NaOH | 100 | 8.2 x 10⁻⁵ |

| Neutral | H₂O | 100 | Negligible |

Computational Chemistry Insights

While direct computational studies on 3,4-dichloro-N-phenylbenzamide are scarce, density functional theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. Such studies on analogous molecules can provide valuable information about:

Transition State Geometries and Energies: Identifying the structure of the transition state and calculating its energy barrier provides insight into the reaction kinetics. ox.ac.ukresearchgate.netwikipedia.org For instance, in an SNAr reaction, calculations can help determine whether the mechanism is stepwise or concerted. nih.govnih.gov

Reaction Pathways: Computational modeling can map out the entire energy profile of a reaction, identifying intermediates and transition states. escholarship.org

Electronic Properties: Analysis of the molecular orbitals and charge distribution can explain the reactivity and regioselectivity observed in chemical transformations. chemrxiv.org

Table 2: Hypothetical Computational Parameters for Key Mechanistic Steps

| Reaction Step | Parameter | Hypothetical Value |

| SNAr (Meisenheimer Complex Formation) | Activation Energy (kcal/mol) | 25 - 35 |

| Acid-Catalyzed Hydrolysis (Tetrahedral Intermediate Formation) | Activation Energy (kcal/mol) | 15 - 25 |

| Base-Catalyzed Hydrolysis (Tetrahedral Intermediate Formation) | Activation Energy (kcal/mol) | 20 - 30 |

This table presents hypothetical computational data based on general principles of organic reaction mechanisms for illustrative purposes.

Spectroscopic and Solid State Structural Characterization of 3,4 Dichloro N Phenylbenzamide

X-ray Crystallography and Crystal Engineering Studies4.4.1. Determination of Molecular Geometry and Conformation in the Crystalline State4.4.2. Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) and Crystal Packing4.4.3. Investigation of Polymorphism and Co-crystallization Phenomena

Further research, specifically the synthesis of single crystals of 3,4-dichloro-N-phenylbenzamide and their analysis via single-crystal X-ray diffraction, would be required to obtain the necessary data to populate these sections accurately. Until such a study is published and the data is made available, a detailed and authoritative article on the crystallographic and solid-state characteristics of this specific compound cannot be written.

Lack of Specific Research Data for 3,4-dichloro-N-phenylbenzamide

Following a comprehensive search for computational and theoretical studies specifically focused on the chemical compound 3,4-dichloro-N-phenylbenzamide , it has been determined that there is a significant lack of published research data that directly corresponds to the detailed outline requested. While extensive literature exists on the computational analysis of related benzamide (B126) derivatives and general applications of Density Functional Theory (DFT), specific findings for 3,4-dichloro-N-phenylbenzamide are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for each specified subsection, such as Frontier Molecular Orbitals (HOMO-LUMO), vibrational frequencies, NMR chemical shifts, Molecular Electrostatic Potential (MESP), and conformational analysis, for this particular compound.

General principles of computational chemistry suggest that such studies would provide valuable insights into the molecule's electronic structure, reactivity, and dynamics. For instance:

Density Functional Theory (DFT) would be the primary method to model its electronic properties.

HOMO-LUMO analysis would help in understanding its chemical reactivity and kinetic stability.

Vibrational frequency and NMR chemical shift predictions would aid in the interpretation of experimental spectroscopic data.

Molecular Electrostatic Potential (MESP) maps would identify the electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions.

Conformational analysis would reveal the most stable spatial arrangements of the molecule, focusing on the rotation around the amide bond and the orientation of the two aromatic rings. The dichloro-substitution pattern would be expected to influence the molecule's flexibility and preferred conformations.

However, without specific peer-reviewed studies on 3,4-dichloro-N-phenylbenzamide, any attempt to generate the requested detailed article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in this specific area are needed to provide the data necessary to fulfill such a request.

Computational Chemistry and Theoretical Studies on 3,4 Dichloro N Phenylbenzamide

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases or Solution

Information regarding molecular dynamics (MD) simulations specifically for 3,4-dichloro-N-phenylbenzamide to study its dynamic behavior in condensed phases or solution is not available in the public domain. MD simulations are a powerful tool to understand how a molecule behaves over time in a realistic environment, such as in a solvent or a biological system. These simulations could provide insights into the conformational flexibility of the molecule, its solvation properties, and its interactions with other molecules. Such studies would be valuable for predicting its physical properties and biological activity. The absence of published MD simulation data for 3,4-dichloro-N-phenylbenzamide means that its dynamic properties and intermolecular interactions at an atomistic level remain largely unexplored.

Advanced Analytical Methodologies for the Detection and Purity Assessment of 3,4 Dichloro N Phenylbenzamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a complex mixture. For a compound like 3,4-dichloro-N-phenylbenzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for achieving high-resolution separation and precise quantification.

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds like 3,4-dichloro-N-phenylbenzamide. The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any impurities or degradation products. actascientific.com A typical method development strategy involves the careful selection of a stationary phase (column), mobile phase, and detector.

For N-phenylbenzamide and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A study on the closely related N-phenylbenzamide utilized a C18 reversed-phase column with a mobile phase consisting of a 50:50 mixture of acetonitrile (B52724) and a 10mM sodium acetate (B1210297) buffer at pH 5. researchgate.net Detection was achieved using a UV detector at 254 nm. researchgate.net

A sensitive HPLC method was also developed for the simultaneous quantitation of a similar compound, cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide, and its metabolites in plasma. nih.gov This method employed a cyano column with UV detection at 230 nm, demonstrating a linear range of 10 ng/mL to 20 µg/mL. nih.gov Based on these established methods for related structures, a hypothetical, yet scientifically grounded, HPLC method for 3,4-dichloro-N-phenylbenzamide can be proposed. The validation of such a method would adhere to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). actascientific.com

Table 1: Illustrative HPLC Method Parameters for 3,4-dichloro-N-phenylbenzamide Analysis

| Parameter | Condition |

|---|---|

| Column | Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 230 nm |

| Expected Retention Time | ~ 5-7 minutes |

This table presents a hypothetical set of parameters based on methods for structurally similar compounds and would require experimental validation for 3,4-dichloro-N-phenylbenzamide.

Gas Chromatography is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile through derivatization. While 3,4-dichloro-N-phenylbenzamide itself has a relatively high boiling point, GC can be particularly useful for the analysis of more volatile process-related impurities or degradation products. For instance, starting materials such as 3,4-dichloroaniline (B118046) and benzoyl chloride, or potential byproducts from synthesis, could be monitored using GC.

The core of a GC analysis is the column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. A common approach for the analysis of chlorinated aromatic compounds involves using a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. A flame ionization detector (FID) or, for higher sensitivity and selectivity towards halogenated compounds, an electron capture detector (ECD) can be employed. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification under specific chromatographic conditions. phenomenex.com

Table 2: Representative GC Conditions for Analysis of Volatile Impurities Related to 3,4-dichloro-N-phenylbenzamide Synthesis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table provides typical GC conditions for the analysis of potential volatile impurities and would need to be optimized and validated for specific target analytes.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Impurity Profiling

To achieve unambiguous identification of unknown impurities, chromatographic techniques are often coupled with mass spectrometry (MS), a powerful detection method that provides information about the mass-to-charge ratio of ionized molecules. These "hyphenated" techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for comprehensive impurity profiling.

GC-MS combines the separation power of GC with the detection capabilities of MS. As separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification. A database entry for the structurally related 3,4-Dichloro-N-(1-naphthyl)benzamide shows a GC-MS spectrum, indicating the feasibility of this technique for this class of compounds. spectrabase.com

LC-MS/MS is the gold standard for the trace-level detection and identification of impurities in pharmaceutical compounds. lcms.cz In this technique, the eluent from the HPLC system is directed to a mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, allowing for the quantification of impurities even in complex matrices. lcms.czhpst.cz For 3,4-dichloro-N-phenylbenzamide, LC-MS/MS would be instrumental in identifying and quantifying process-related impurities, degradation products, and potential genotoxic impurities that may be present at very low levels. The fragmentation pattern obtained in the MS/MS experiment provides crucial structural information for the definitive identification of these trace components. A study on the gas-phase reactions of deprotonated N-phenylbenzamides using electrospray ionization tandem mass spectrometry provides insights into the fragmentation pathways that could be expected for 3,4-dichloro-N-phenylbenzamide. researchgate.net

Table 3: Illustrative LC-MS/MS Parameters for Impurity Profiling of 3,4-dichloro-N-phenylbenzamide

| Parameter | Condition |

|---|---|

| LC System | UHPLC with conditions similar to those in Table 1 |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Scan Mode | Full Scan for initial screening; Multiple Reaction Monitoring (MRM) for targeted quantification |

| MRM Transition (Hypothetical) | For 3,4-dichloro-N-phenylbenzamide (MW: 266.13): Precursor ion [M+H]⁺ m/z 267.0 -> Product ion (e.g., m/z 139.0 for the dichlorobenzoyl fragment) |

| Collision Energy | Optimized for each specific impurity |

This table outlines typical parameters for an LC-MS/MS method. The specific MRM transitions and collision energies would need to be determined experimentally for 3,4-dichloro-N-phenylbenzamide and its potential impurities.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds. These techniques are based on the measurement of electrical signals (such as current or potential) that are generated during an electrochemical reaction involving the analyte. For a molecule like 3,4-dichloro-N-phenylbenzamide, which contains reducible and oxidizable functional groups, electrochemical detection can be a viable analytical approach.

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are particularly well-suited for the characterization and quantification of electroactive species. A study on the electrochemical behavior of nitro-substituted benzamides demonstrated that these compounds can be effectively analyzed using voltammetry at a pencil graphite (B72142) electrode. researchgate.net The reduction of the nitro group provided a measurable signal that was proportional to the concentration of the benzamide (B126). While 3,4-dichloro-N-phenylbenzamide does not have a nitro group, the amide linkage and the chlorinated benzene (B151609) rings can also exhibit electrochemical activity.

In a typical voltammetric experiment, a potential is applied to a working electrode, and the resulting current is measured. The potential at which the oxidation or reduction peak occurs can provide qualitative information about the analyte, while the peak current is related to its concentration. The development of an electrochemical sensor for 3,4-dichloro-N-phenylbenzamide would involve optimizing parameters such as the electrode material, the supporting electrolyte pH, and the voltammetric waveform. imist.ma

Table 4: Potential Parameters for Voltammetric Determination of 3,4-dichloro-N-phenylbenzamide

| Parameter | Description |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) |

| Working Electrode | Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum wire |

| Supporting Electrolyte | Britton-Robinson buffer or a suitable organic solvent with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) |

| pH Range | To be optimized for optimal signal |

| Potential Range | Scanned over a range where oxidation or reduction of the analyte occurs |

This table describes the general setup for an electrochemical analysis. The specific conditions would need to be determined through experimental investigation of the electrochemical properties of 3,4-dichloro-N-phenylbenzamide.

Future Research Directions and Emerging Trends for 3,4 Dichloro N Phenylbenzamide

Development of Novel and Sustainable Synthetic Pathways

Traditional methods for amide bond formation, including the reaction of anilines with acyl chlorides, are often effective but can suffer from drawbacks such as the use of hazardous reagents and the generation of significant waste. The future of synthesizing 3,4-dichloro-N-phenylbenzamide is geared towards greener, more efficient, and sustainable methodologies that align with the principles of modern chemistry.

Key research trends include:

Mechanochemistry: This solvent-free approach uses mechanical force, such as ball milling, to drive chemical reactions. acs.orgresearchgate.net Mechanochemical synthesis of amides from esters or carboxylic acids has been demonstrated to be a rapid and environmentally benign alternative to solution-phase methods. acs.orgresearchgate.netengineering.org.cn This technique minimizes waste by eliminating the need for bulk solvents and can lead to shorter reaction times and simplified product isolation. researchgate.netresearchgate.netactascientific.com

Biocatalysis: The use of enzymes, such as lipases, as catalysts for amidation represents a highly sustainable and selective synthetic route. researchgate.neteurekalert.org Biocatalytic methods operate under mild conditions (temperature and pH) and can exhibit high chemo- and regioselectivity, reducing the need for protecting groups. nih.gov Research into enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has shown promise for the synthesis of N-aryl amino acids, a related structural class. arxiv.orgtaylorfrancis.com

Catalytic Amidation: There is a significant push to replace stoichiometric activating agents with catalytic methods. chemistryworld.commdpi.com This includes the use of boronic acid catalysts and transition metal catalysts that can directly couple carboxylic acids and amines, often with the liberation of benign byproducts like water. mdpi.com Solvent-less methods using catalysts like boric acid have also been reported as simple and efficient green chemistry techniques. rjptonline.orgeuropa.eu

| Synthetic Pathway | Core Principle | Key Advantages | Potential for 3,4-dichloro-N-phenylbenzamide Synthesis |

|---|---|---|---|

| Mechanochemistry | Use of mechanical energy (milling/grinding) to initiate reactions. acs.orgresearchgate.net | Solvent-free, reduced waste, rapid reaction times, scalability. researchgate.netresearchgate.net | A green alternative to traditional Schotten-Baumann synthesis, avoiding hazardous solvents and reagents. |

| Flow Chemistry | Reactions occur in a continuously flowing stream within a reactor. chemcopilot.comdoi.org | Enhanced safety, precise control, improved scalability and yield. acs.orgchemcopilot.commdpi.com | Ideal for optimizing reaction conditions and enabling safer, large-scale industrial production. |

| Biocatalysis | Utilization of enzymes (e.g., lipases) to catalyze amide bond formation. researchgate.neteurekalert.org | High selectivity, mild reaction conditions, environmentally friendly (water as a solvent). researchgate.netnih.gov | Offers a highly specific and sustainable route, potentially reducing byproducts from reactions involving functionalized anilines or benzoic acids. |

| Green Catalysis | Direct amidation using catalysts (e.g., boric acid, transition metals) instead of stoichiometric reagents. mdpi.comrjptonline.org | High atom economy, reduced chemical waste, use of less hazardous substances. chemistryworld.comrjptonline.org | Streamlines the synthesis from 3,4-dichlorobenzoic acid and aniline, minimizing waste streams associated with coupling agents. |

Expansion of Chemical Reactivity and Exploration of New Transformations

Beyond its synthesis, future research will focus on using 3,4-dichloro-N-phenylbenzamide as a scaffold for creating new molecules with diverse functionalities. The benzanilide (B160483) core is a "privileged structure" in medicinal chemistry, and exploring new transformations is key to unlocking its full potential.

Emerging areas of exploration include:

Catalytic C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds on the aromatic rings of the molecule. Research has demonstrated that catalysts like palladium and ruthenium can direct the regioselective hydroxylation or bromination of the benzanilide structure. This enables the introduction of new functional groups at specific positions, which is a significant challenge with traditional methods. Such late-stage modifications are invaluable for rapidly generating libraries of analogs for structure-activity relationship studies.

Intramolecular Cyclization Reactions: The benzanilide structure can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, intramolecular condensation reactions can lead to the formation of quinazolinones, a class of compounds with significant pharmacological activities. Future work could explore novel catalytic systems to facilitate such cyclizations, providing access to a wider range of fused-ring structures.

Transformations of the Amide Bond: While the amide bond is famously stable, new catalytic methods are emerging that allow for its transformation. This could include reactions like amide reduction or cross-coupling reactions that replace the C-N bond, opening up pathways to new classes of compounds that are not easily accessible through other routes.

Advanced Computational Modeling for Chemical Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in modern chemical research. For 3,4-dichloro-N-phenylbenzamide, advanced computational modeling offers a pathway to understand and predict its behavior, guiding experimental work and accelerating the design of new derivatives with desired properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on substituted benzanilides have been used to build models that correlate specific structural features (steric, electronic, hydrophobic) with biological activity. acs.orgacs.org These models can predict the activity of newly designed analogs, helping to prioritize which compounds to synthesize and test.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, molecular geometry, and vibrational frequencies of molecules. For benzanilides, DFT can help understand conformational preferences, the stability of different isomers, and the electronic effects of substituents like the chlorine atoms. This fundamental understanding is crucial for explaining observed reactivity and predicting optical or electronic properties.

Molecular Docking: In the context of drug design, molecular docking simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. For benzanilide derivatives, docking studies can predict the binding mode and affinity, providing insights into the molecular basis of their biological activity and guiding the design of more potent inhibitors.

| Computational Method | Primary Application | Information Gained for 3,4-dichloro-N-phenylbenzamide |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity or physical properties. acs.orgacs.org | Predicts the potential biological effects of new derivatives based on their structural modifications. |

| DFT (Density Functional Theory) | Calculating electronic structure, geometry, and energy. | Provides insights into molecular stability, reactivity hotspots, and spectroscopic properties. |

| Molecular Docking | Simulating the binding of a molecule to a target protein. | Predicts binding affinity and interaction modes, guiding the design of compounds for specific biological targets. |

Exploration of Untapped Non-Biological Applications in Advanced Materials and Chemical Synthesis

While much of the focus on benzanilides is driven by their biological activity, their robust chemical structure makes them valuable intermediates in non-biological contexts, particularly in advanced chemical synthesis and potentially in materials science.

Versatile Chemical Intermediate: The primary non-biological application of benzanilides, including 3,4-dichloro-N-phenylbenzamide, is as a versatile building block in organic synthesis. The amide linkage and the two functionalizable aromatic rings provide a platform for constructing more complex molecules. They are key precursors for synthesizing a wide array of compounds, including dyes, agrochemicals, and other specialty chemicals.

Precursors to Heterocycles: As mentioned, benzanilides can be converted into heterocyclic structures like quinazolinones. This role as a stable, easily accessible precursor to more complex ring systems is a major application in synthetic chemistry, enabling the construction of scaffolds that are important in both medicinal and materials chemistry.

Polymer Chemistry: Although less common, the benzanilide moiety could potentially be incorporated into polymer backbones. The rigidity of the aromatic rings and the hydrogen-bonding capability of the amide group could impart desirable thermal and mechanical properties to polymers like polyamides or polyimides. Future research could explore the synthesis of monomers based on the 3,4-dichloro-N-phenylbenzamide structure for the development of novel high-performance materials.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, accelerating the pace of discovery.

De Novo Compound Design: AI models, particularly generative models, can be trained on large databases of known molecules to design entirely new chemical structures with specific desired properties. nih.gov For example, a model could be tasked with generating novel benzanilide derivatives predicted to have high affinity for a specific biological target while also possessing favorable pharmacokinetic profiles.

Reaction Prediction and Optimization: Machine learning algorithms can predict the outcome of chemical reactions, including identifying the most likely products and forecasting yields. researchgate.netrjptonline.org This is particularly valuable for complex substrates where multiple reaction sites are possible, such as in the functionalization of 3,4-dichloro-N-phenylbenzamide. acs.orgacs.org AI tools can help chemists design more efficient synthetic routes and select optimal reaction conditions, reducing the need for extensive trial-and-error experimentation. researchgate.netchemcopilot.com

Property Prediction: ML models are increasingly used to predict a wide range of molecular properties, from physicochemical characteristics like solubility to complex ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.govresearchgate.netnih.gov Applying these models to virtual libraries of 3,4-dichloro-N-phenylbenzamide derivatives allows for the rapid in silico screening of thousands of potential compounds, identifying candidates with the most promising all-around properties for further investigation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-dichloro-N-phenylbenzamide with high purity?

- Methodological Answer : Synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with aniline derivatives under Schotten-Baumann conditions. Key steps include:

- Reaction Setup : Use anhydrous dichloromethane as a solvent, with triethylamine as a base to neutralize HCl byproducts.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1).

- Characterization : Confirm structure via -NMR (aromatic protons at δ 7.2–8.1 ppm) and FTIR (amide C=O stretch at ~1650 cm) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing 3,4-dichloro-N-phenylbenzamide?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement (e.g., monoclinic , , ) resolves bond lengths and angles, critical for confirming planar amide geometry .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ( 295.02 for [M+H]).

- Thermal Analysis : DSC reveals melting points (~180–185°C) and decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies of 3,4-dichloro-N-phenylbenzamide?

- Methodological Answer :

- Dose-Response Calibration : Adjust in vitro concentrations to match in vivo bioavailability, accounting for metabolic degradation (e.g., cytochrome P450 interactions).

- Receptor Binding Assays : Use radioligand displacement studies (e.g., -naloxone for μ-opioid receptor affinity) to validate selectivity discrepancies. Structural analogs like U-47700 show μ-opioid receptor selectivity (K ~11 nM), but species-specific receptor variations may explain contradictions .

- In Vivo Validation : Employ knockout murine models to isolate target pathways and mitigate off-target effects .

Q. What strategies are effective in optimizing the selectivity of 3,4-dichloro-N-phenylbenzamide derivatives for specific biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to enhance receptor binding entropy.

- Scaffold Hybridization : Merge with pyridine or imidazole moieties (e.g., 3,4-dichloro-N-(pyridin-2-yl)benzamide) to exploit π-π stacking in hydrophobic pockets .

- Computational Modeling : Docking simulations (AutoDock Vina) predict binding poses in μ-opioid receptors, prioritizing derivatives with lower ΔG values (<−9 kcal/mol) .

Q. How should researchers address crystallographic disorder or twinning in 3,4-dichloro-N-phenylbenzamide structures?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to improve signal-to-noise ratios.

- SHELXL Refinement : Apply TWIN/BASF commands for twinned data. For disorder, split atomic positions and refine occupancy ratios (e.g., 60:40 for Cl atoms) .

- Validation Tools : Check R (<5%) and ADPs with PLATON to ensure structural integrity .

Safety and Ethical Considerations

Q. What are the critical safety protocols for handling 3,4-dichloro-N-phenylbenzamide in laboratory settings?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxicity (LD >200 mg/kg in rodents, extrapolated from U-47700 data) .

- Waste Disposal : Neutralize amide bonds with 10% NaOH before incineration to prevent environmental release.

- Ethical Compliance : Adhere to DEA guidelines for opioid-related analogs, including secure storage and usage logs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.